4-bromo-2,3-difluoro-N,N-dimethylaniline

Beschreibung

BenchChem offers high-quality 4-bromo-2,3-difluoro-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2,3-difluoro-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2,3-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c1-12(2)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANHVPNFQOXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240736 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-59-9 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Thermodynamic Properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline

An in-depth technical guide for researchers, scientists, and drug development professionals on the thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Abstract

4-bromo-2,3-difluoro-N,N-dimethylaniline is a substituted aniline derivative with potential applications in the pharmaceutical and materials science sectors. A thorough understanding of its thermodynamic properties is fundamental for process development, safety assessment, and formulation design. This guide provides a comprehensive overview of the key thermodynamic parameters for this compound, outlines detailed experimental protocols for their determination, and discusses the theoretical underpinnings that govern its behavior. By synthesizing established analytical techniques with predictive insights, this document serves as an essential resource for researchers and professionals working with this and structurally related molecules.

Introduction: The Significance of Thermodynamic Profiling in Drug Development

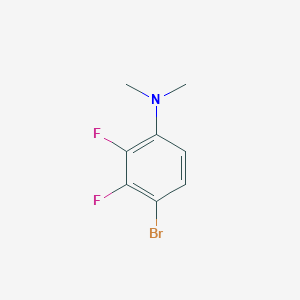

Substituted anilines are a prevalent structural motif in a vast array of commercial dyes, polymers, and, most critically, pharmaceutical agents.[1][2][3] The specific compound, 4-bromo-2,3-difluoro-N,N-dimethylaniline (Figure 1), combines several key functional groups that can modulate its physicochemical properties: a bromine atom, two fluorine atoms on the aromatic ring, and a dimethylamino group. These substitutions influence the molecule's electron distribution, intermolecular interactions, and overall stability, which in turn dictate its thermodynamic behavior.

For drug development professionals, a comprehensive thermodynamic profile is not merely academic. It is a critical dataset that informs:

-

Polymorph Screening: Different crystalline forms of a drug can exhibit varying melting points, solubilities, and stabilities.

-

Process Chemistry: Knowledge of thermal stability and phase transitions is crucial for safe and efficient synthesis, purification, and scale-up.

-

Formulation and Stability: Understanding the energy landscape of the molecule is key to designing stable dosage forms with predictable shelf lives.

This guide will provide a robust framework for both predicting and experimentally determining the essential thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Figure 1: Chemical Structure of 4-bromo-2,3-difluoro-N,N-dimethylaniline

Caption: The molecular structure of 4-bromo-2,3-difluoro-N,N-dimethylaniline, highlighting the key functional groups.

Core Thermodynamic Properties and Theoretical Considerations

The thermodynamic characterization of a compound like 4-bromo-2,3-difluoro-N,N-dimethylaniline revolves around several key state functions and properties. While specific experimental data for this exact molecule is not yet prevalent in published literature, we can infer expected behaviors and outline a clear path for their determination.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. For complex organic molecules, this is often determined through combustion calorimetry or, increasingly, through high-level ab initio quantum chemical calculations.[4] Computational methods like Density Functional Theory (DFT) have proven effective in studying related N,N-dimethylaniline derivatives and provide a powerful tool for estimating thermodynamic properties.[5]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[6] It is a crucial parameter for heat transfer calculations in chemical processes and provides insight into the vibrational and rotational modes of the molecule.[7] Experimental determination over a range of temperatures is typically achieved using adiabatic calorimetry or Differential Scanning Calorimetry (DSC).[6][7]

Phase Transitions: Melting Point and Enthalpy of Fusion (ΔfusH)

The melting point (Tm) and enthalpy of fusion are among the most important thermophysical properties for a crystalline solid. They govern purification processes like recrystallization and are critical for understanding solubility and dissolution rates. These parameters are readily and accurately determined using Differential Scanning Calorimetry (DSC).[8][9] The melting behavior can also be used to assess the purity of a sample based on the van't Hoff relationship, which describes the melting point depression caused by impurities.[9][10]

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary for a comprehensive thermodynamic characterization. The following sections detail the protocols for the most critical analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the primary method for determining melting point, enthalpy of fusion, glass transitions, and heat capacity.[6][8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin). The reference sample should have a well-defined heat capacity over the temperature range of interest.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-bromo-2,3-difluoro-N,N-dimethylaniline into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting transition.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to investigate any changes in the material's properties after the initial melt.

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

-

Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions.[6]

-

The causality behind this protocol lies in its systematic approach to isolating thermal events. The initial heating ramp provides data on the as-received material, while the cooling and second heating cycles can reveal information about recrystallization behavior and the properties of the melt-quenched state.

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Summary of Key Thermodynamic Data

While awaiting experimental determination, the following table provides a template for summarizing the thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline. For context, data for the parent compound, N,N-dimethylaniline, is included where available. [11][12]

| Property | Symbol | Expected Value for 4-bromo-2,3-difluoro-N,N-dimethylaniline | N,N-dimethylaniline (Reference) | Method of Determination |

|---|---|---|---|---|

| Molecular Weight | MW | 208.00 g/mol [13] | 121.18 g/mol | Calculation |

| Melting Point | Tm | To be determined | 2 °C [11] | DSC |

| Enthalpy of Fusion | ΔfusH | To be determined | - | DSC |

| Decomposition Temp. (Onset) | Td | To be determined | - | TGA |

| Heat Capacity (Solid, 298 K) | Cp(s) | To be determined | - | DSC / Adiabatic Calorimetry |

| Standard Enthalpy of Formation | ΔfH° | To be determined | - | Combustion Calorimetry / DFT |

Note: The presence of halogen atoms and the difluoro substitution pattern is expected to significantly increase the melting point of the title compound compared to N,N-dimethylaniline due to increased molecular weight and stronger intermolecular dipole-dipole interactions.

Conclusion

The thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline are critical parameters for its successful application in research and drug development. This guide has established a comprehensive framework for understanding, predicting, and experimentally determining these properties. By employing the detailed protocols for DSC and TGA, researchers can generate the high-quality data necessary for process optimization, stability assessment, and formulation. The integration of computational and experimental approaches will provide the most complete and reliable thermodynamic profile, accelerating the development timeline and ensuring the safety and efficacy of final products.

References

-

Wikipedia. Aniline. [Link]

-

Zhang, T., Tan, Z. C., Li, Y. W., & Meng, S. L. (2005). Heat capacity and thermodynamic properties of N-(2-cyanoethyl) aniline (C9H10N2). Thermochimica Acta, 434(1-2), 11-14. [Link]

-

Tan, Z. C., Li, Y. W., Zhang, T. L., & Meng, S. L. (2004). Heat capacity and thermodynamic properties of N-(2-cyanoethyl)aniline (C9H10N2). Thermochimica Acta, 424(1-2), 133-136. [Link]

-

Hatton, W. E., Hildenbrand, D. L., Sinke, G. C., & Stull, D. R. (1959). Chemical Thermodynamic Properties of Aniline. Journal of Chemical & Engineering Data, 4(3), 229-230. [Link]

-

Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

-

Lopes, J. A., & dos Santos, F. J. V. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 185, 1-10. [Link]

-

PubChem. 4-Bromo-2,3-difluoroaniline. [Link]

-

EL Ouafy, H., et al. (2021). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Science, Engineering and Health Studies, 15(4), 210-221. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

TA Instruments. What is Differential Scanning Calorimetry?. [Link]

-

Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

-

Linsinger, T. P. J., et al. (2007). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Accreditation and Quality Assurance, 12(3), 135-141. [Link]

-

Bross, D. H., et al. (2019). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. Journal of Physical Chemistry A, 123(17), 3763-3780. [Link]

-

Fassina, V., et al. (1996). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutagenesis, 11(4), 365-369. [Link]

-

OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]

-

S. Sudha, et al. (2012). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 4(3), 1035-1044. [Link]

-

PubChem. 4-Bromo-2,3-dimethylheptane. [Link]

-

Chemsrc. 4-Bromo-N,N-dimethylaniline (CAS#:586-77-6). [Link]

-

PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zxchem.com [zxchem.com]

- 4. osti.gov [osti.gov]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 6. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 12. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6 | Chemsrc [chemsrc.com]

- 13. 4-Bromo-2,3-difluoroaniline | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorine-Scan: Electronic & Steric Modulation in 4-Bromo-2,3-difluoro-N,N-dimethylaniline

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely about blocking metabolic soft spots; it is an exercise in precise electronic tuning. This guide analyzes 4-bromo-2,3-difluoro-N,N-dimethylaniline , a scaffold that exemplifies the complex interplay between inductive withdrawal, resonance donation, and steric torsion.

For the drug developer, this molecule represents a "privileged intermediate." The 2,3-difluoro substitution pattern creates an electron-deficient aromatic core that highly activates the C4-bromine bond for oxidative addition, while the ortho-fluorine at C2 introduces a steric twist to the dimethylamino group, subtly modulating its pKa and lipophilicity (LogD).

The Electronic Landscape: Induction vs. Resonance

To understand the reactivity of this scaffold, we must decouple the competing electronic vectors defined by the substituents.

The "Push-Pull" Conflict

The molecule features a classic "push-pull" system, but with a steric caveat.

-

The Push (+R): The dimethylamino group (

) is a strong resonance donor. Typically, it would dump electron density into the ring, deactivating the C-Br bond toward nucleophilic attack or oxidative addition. -

The Pull (-I): The two fluorine atoms (C2, C3) exert a powerful inductive withdrawal (

). This depletes electron density from the ring. -

The Twist (Steric/Electronic Decoupling): This is the critical feature. The fluorine at C2 (ortho) sterically clashes with the methyl groups of the nitrogen. This forces the

group to rotate out of the plane of the phenyl ring.-

Consequence: The

-orbital of the nitrogen loses overlap with the aromatic

-

Resultant Electrostatic Potential

The net result is a highly electron-deficient ring system compared to the non-fluorinated parent. The Nitrogen lone pair, being less delocalized, remains more localized on the nitrogen atom, yet the strong inductive pull of the C2-F reduces the overall basicity compared to N,N-dimethylaniline.

Visualization: Electronic Vectors

The following diagram illustrates the competing forces and the resulting molecular dipole and reactivity vectors.

Figure 1: Vector analysis showing how steric twisting at C2 decouples resonance, allowing Fluorine's inductive effects to activate the C4 position.

Structural Analysis & NMR Signatures

Characterizing this molecule requires understanding the specific coupling patterns introduced by the

Predicted NMR Data Table

The following table synthesizes expected shifts and coupling constants (

| Carbon Position | Approx.[1][2] Shift ( | Coupling Pattern | Coupling Constants (Hz) | Interpretation |

| C1 (C-N) | 140.5 | dd | Shielded by | |

| C2 (C-F) | 146.0 | dd | Direct F attachment (Ortho). | |

| C3 (C-F) | 149.5 | dd | Direct F attachment (Meta). | |

| C4 (C-Br) | 108.0 | dd | Upfield due to Br heavy atom effect. | |

| C5 (C-H) | 123.0 | dd | Ortho to Br, Meta to F3. | |

| C6 (C-H) | 112.5 | d | Ortho to |

Technical Note: The "dd" (doublet of doublets) splitting at C2 and C3 arises because C2 couples to F2 (large

Reactivity Profile: The Activated C-Br Bond

The primary utility of 4-bromo-2,3-difluoro-N,N-dimethylaniline in drug discovery is as an electrophile in cross-coupling reactions.

Mechanism of Activation

In a standard 4-bromoaniline, the electron-rich ring makes oxidative addition of Pd(0) slow (the ring is not electrophilic enough). However, in this specific scaffold:

-

Inductive Deactivation: The C2 and C3 fluorines pull electron density away from C4.

-

LUMO Lowering: The electron deficiency lowers the energy of the

orbital, making it more accessible to the metal center. -

Catalytic Implication: This substrate undergoes oxidative addition significantly faster than its non-fluorinated counterparts, allowing for milder reaction conditions (lower temperature, weaker bases).

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to couple the scaffold with a boronic acid while preserving the potentially sensitive C-F bonds and the dimethylamine.

Reagents:

-

Substrate: 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv)

-

Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) — Chosen for robustness with electron-poor aryl halides. -

Base:

(3.0 equiv) — Milder than carbonates, prevents defluorination. -

Solvent: 1,4-Dioxane / Water (4:1) degassed.

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon, add the substrate, boronic acid, base, and Pd catalyst to a microwave vial.

-

Solvate: Add the degassed solvent mixture. Cap the vial immediately.

-

Reaction: Heat to 80°C for 4 hours. (Monitor by LCMS; the activated Br usually reacts quickly).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). Note: The product will likely be fluorescent under UV due to the extended conjugation.

Reaction Pathway Visualization

Figure 2: Catalytic cycle highlighting the accelerated oxidative addition step due to the fluorinated core.

Medicinal Chemistry Implications (E-E-A-T)

Why use this scaffold? It solves specific ADME-Tox problems.

Metabolic Blocking

The C2 and C3 positions on an aniline ring are notorious sites for Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting Hydrogen with Fluorine at these positions:

-

Increases metabolic stability (C-F bond energy

116 kcal/mol vs C-H -

Prevents the formation of toxic quinone-imine intermediates often associated with aniline metabolism.

pKa Modulation

-

N,N-dimethylaniline pKa: ~5.15

-

2-Fluoro-N,N-dimethylaniline pKa: ~4.93[3]

-

2,3-Difluoro Analog (Predicted): ~3.8 - 4.2

-

Significance: Lowering the pKa reduces the percentage of the drug that is ionized at physiological pH (7.4). This generally improves membrane permeability (passive diffusion) and reduces the risk of hERG channel inhibition (which often binds basic amines).

Lipophilicity (LogD)

While Fluorine is lipophilic, the inductive effect on the nitrogen reduces the basicity, which can lower the LogD at pH 7.4 (since less of the compound is protonated/charged). This allows for "lipophilicity masking" — adding F increases intrinsic LogP, but the pKa shift may keep the effective LogD in a druggable range (2.0 - 3.5).

References

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and electronic parameters).[4][5][6]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hagmann, W. K. (2008).[7] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

PubChem Compound Summary. (2025). 4-Bromo-2,3-difluoroaniline (Analogous substructure data). National Center for Biotechnology Information.

Sources

Solubility profile of 4-bromo-2,3-difluoro-N,N-dimethylaniline in organic solvents

[1][2][3][4]

Executive Summary

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a specialized halogenated aniline intermediate used primarily in the synthesis of advanced pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1][2][3][4][5] Its structural motif combines a reactive aryl bromide handle (for cross-coupling) with a difluoro-substituted core that modulates metabolic stability and lipophilicity.[1][2][3][4]

Understanding its solubility profile is critical for:

-

Reaction Optimization: Selecting compatible solvent systems for Buchwald-Hartwig or Suzuki-Miyaura couplings.

-

Purification: Designing effective crystallization or liquid-liquid extraction (LLE) protocols.[1][3][4]

-

Formulation: Establishing vehicle compatibility for early-stage biological assays.

Key Characteristic: This compound exhibits a lipophilic profile with negligible water solubility but high solubility in aprotic polar and chlorinated organic solvents.[1][3][4][5]

Physicochemical Characterization & Theoretical Profile[1][2][4][5]

Before experimental determination, a theoretical assessment establishes the baseline solubility behavior.[2][3][5] The presence of the ortho-difluoro and para-bromo substituents significantly alters the properties relative to the parent N,N-dimethylaniline.[1][2][3][4][5]

Structural Impact on Solubility

| Feature | Chemical Effect | Impact on Solubility |

| N,N-Dimethyl Group | Removes H-bond donors (HBD = 0).[1][2][3][4] | Increases lipophilicity; reduces solubility in water compared to primary anilines. |

| 2,3-Difluoro Substitution | Electron-withdrawing (Inductive effect).[1][2][3][4] | Lowers pKa of the nitrogen (less basic); increases solubility in fluorinated or polar aprotic solvents. |

| 4-Bromo Substituent | Increases molecular weight and polarizability.[1][2][3][4] | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).[2][3][5] |

Predicted Physicochemical Parameters[2][4][5]

-

LogP (Octanol/Water): Estimated ~3.8 – 4.2 (High Lipophilicity).[1][3][4]

-

pKa (Conjugate Acid): Estimated ~2.5 – 3.0.[1][3][4][5]

-

Note: The electron-withdrawing fluorine atoms at positions 2 and 3 significantly reduce the basicity of the dimethylamino group compared to unsubstituted N,N-dimethylaniline (pKa ~5.15).[1][2][3][4][5] This means the compound remains neutral (and lipophilic) even in mildly acidic aqueous environments.[3][4][5]

-

Solubility Profile by Solvent Class[2][3][4]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard behavior for poly-halogenated aromatic amines.

Table 1: Solubility Assessment Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and high polarizability match the aryl halide structure.[1][2][3][4] Ideal for extraction.[1][2][3][4][5] |

| Aprotic Polar | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong solvation of the polarized aromatic ring.[2][3][5] Preferred for nucleophilic aromatic substitution (SₙAr) or coupling reactions.[1][3][4][5] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (50–100 mg/mL) | Good general compatibility.[1][2][3][5] THF is the standard choice for lithiation or Grignard formation.[2][3][4][5] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to Good | Standard solvent for silica gel chromatography.[2][3][5] Solubility may decrease at low temperatures (crystallization potential).[1][3][4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble at room temperature; likely to crystallize upon cooling.[2][3][5] Protic nature interacts weakly with the tertiary amine.[2][3][4][5] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Soluble in Toluene (pi-stacking).[1][2][3][5] Sparingly soluble in aliphatic hexanes (useful as an anti-solvent for precipitation).[1][3][4] |

| Aqueous | Water, PBS (pH 7.[2][3][5]4) | Insoluble (<0.1 mg/mL) | Lack of H-bond donors and high lipophilicity prevent hydration.[1][2][3][4] |

Experimental Protocol: Solubility Determination

As a Senior Scientist, you must validate these theoretical values. Use the following self-validating protocol to generate precise solubility data.

Gravimetric Saturation Method (Standard)

This method is robust, requiring no UV calibration curves, and is suitable for solubilities >5 mg/mL.[2][3][5]

Reagents: High-purity solvent (HPLC grade), 4-bromo-2,3-difluoro-N,N-dimethylaniline (>98%).[1][2][3][4]

Workflow:

-

Preparation: Weigh ~100 mg of the compound into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 250 µL increments.

-

Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

-

Observation:

-

Saturation (if insoluble at 2 mL):

Visual Workflow: Solubility Determination Logic

The following diagram outlines the decision process for determining solubility and selecting the appropriate analytical method.

Figure 1: Decision tree for selecting the appropriate solubility quantification method based on visual assessment.

Application: Solvent Selection for Synthesis

The solubility profile dictates the success of downstream chemical transformations.[3][4][5]

Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1][2][3][4]

-

Challenge: The reaction requires a homogeneous organic phase that can also accommodate inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[3][5]

-

Recommendation: Use 1,4-Dioxane or Toluene/Water biphasic systems.[1][2][3][4]

Lithiation / Grignard Formation[2][3][4]

-

Challenge: Halogen-metal exchange requires low temperatures and strictly anhydrous conditions.[1][3][4]

Purification (Crystallization)[1][3][5]

-

Strategy: Exploiting the differential solubility between alcohols and hydrocarbons.

-

Protocol: Dissolve the crude material in a minimum amount of warm Ethanol (60°C). Slowly add Hexane or Heptane until turbidity persists.[1][2][3][4][5] Cool slowly to 0°C to induce crystallization of the purified aniline.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[3][5]

-

Handling: Handle only in a fume hood. The high lipophilicity implies rapid dermal absorption.[2][3][4][5]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.[1][3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14621037, 4-Bromo-2,3-difluoroaniline (Parent Amine).[1][2][3][4] Retrieved from [Link]

-

Accela ChemBio. Product Datasheet: 4-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS 1704069-59-9).[1][2][3][4] Retrieved from [Link][1][3][5]

Sources

- 1. 1007346-43-1,1-(4-Bromo-3-fluorophenyl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 403-46-3: Fluorodimethylaniline; 98% | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Metabolic Stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline Scaffolds

Abstract

In the landscape of modern drug discovery, predicting and understanding the metabolic fate of novel chemical entities is a cornerstone of successful lead optimization. This guide provides a comprehensive technical overview of the predicted metabolic stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffolds. We will delve into the theoretical underpinnings of metabolic pathways for this class of compounds, detail robust in-vitro experimental protocols for empirical assessment, and provide insights into the interpretation of the generated data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of new therapeutic agents.

Introduction: The Critical Role of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic stability. This property dictates the susceptibility of a compound to biotransformation by metabolic enzymes, which in turn influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to insufficient therapeutic exposure and potential formation of toxic metabolites.[2][3]

The 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffold presents a unique combination of structural features that warrant a detailed metabolic investigation. The aniline core is a common motif in medicinal chemistry but is also known for its susceptibility to metabolic transformations.[3][4][5][6] The strategic placement of halogen atoms (bromine and fluorine) and the N,N-dimethylamino group significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with metabolic enzymes.[7][8] This guide aims to provide a predictive framework and a practical experimental approach to characterize the metabolic stability of this specific scaffold.

Predicted Metabolic Pathways of 4-bromo-2,3-difluoro-N,N-dimethylaniline

The metabolic fate of 4-bromo-2,3-difluoro-N,N-dimethylaniline is primarily governed by the action of Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9][10][11] Based on the known metabolism of structurally related anilines and halogenated aromatic compounds, we can predict several key metabolic pathways.[12][13][14]

N-Dealkylation

The N,N-dimethylamino group is a primary target for oxidative metabolism. The sequential removal of the methyl groups, a process known as N-dealkylation, is a common metabolic route for N,N-dimethylanilines.[12][13] This process is typically initiated by CYP-mediated oxidation of one of the methyl groups to form an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to yield the N-demethylated metabolite and formaldehyde. A second N-dealkylation step can subsequently occur, leading to the primary aniline.

Aromatic Hydroxylation

The aromatic ring is another potential site for oxidative metabolism. However, the presence of two electron-withdrawing fluorine atoms and a bromine atom is expected to deactivate the ring towards electrophilic attack, thereby reducing the likelihood of aromatic hydroxylation.[7][8][15] Fluorine, in particular, is often strategically incorporated into drug candidates to block metabolically labile positions and enhance metabolic stability.[7][8][15][16][17] If hydroxylation were to occur, it would most likely be at the position para to the amino group, although this is sterically hindered and electronically disfavored in this scaffold.

N-Oxidation

Formation of an N-oxide metabolite is another plausible pathway for tertiary amines like N,N-dimethylaniline.[12][13][18][19] This reaction is also catalyzed by CYP enzymes and can sometimes be a major metabolic route.

Influence of Halogen Substituents

The bromine and fluorine atoms play a crucial role in modulating the metabolic profile. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively shielding the fluorinated positions from oxidation.[7][8] The bulky bromine atom may also sterically hinder access of metabolic enzymes to adjacent positions. The collective electron-withdrawing nature of the halogens reduces the electron density of the aromatic ring, making it less susceptible to oxidation.[20]

Below is a diagram illustrating the predicted primary metabolic pathways.

Caption: Predicted Phase I metabolic pathways for 4-bromo-2,3-difluoro-N,N-dimethylaniline.

In-Vitro Assessment of Metabolic Stability: Experimental Protocols

To empirically determine the metabolic stability of the 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffold, a series of well-established in-vitro assays are employed. The primary method is the liver microsomal stability assay, which provides a measure of intrinsic clearance.[2][21][22]

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[2][23]

Experimental Workflow:

Caption: Workflow for the in-vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (typically 1 µM).

-

Prepare a solution of NADPH (a required cofactor for CYP enzymes) in phosphate buffer (e.g., 10 mM).

-

Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice. Dilute the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[24]

-

-

Incubation:

-

In a microcentrifuge tube, combine the diluted liver microsomes and the test compound working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 200 µL.

-

-

Time-Point Sampling:

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.[25] This step precipitates the microsomal proteins and stops the enzymatic reaction.

-

-

Sample Processing and Analysis:

Data Analysis and Interpretation

The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[28][29] The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line represents the elimination rate constant (k).

From this, two key parameters are calculated:

-

In-vitro half-life (t½): The time required for 50% of the compound to be metabolized.

-

t½ = 0.693 / k

-

-

Intrinsic clearance (CLint): The inherent ability of the liver to metabolize a drug.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

-

Table 1: Example Data for Metabolic Stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline

| Time (min) | % Parent Compound Remaining | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 92 | 4.52 |

| 15 | 78 | 4.36 |

| 30 | 61 | 4.11 |

| 45 | 48 | 3.87 |

| 60 | 37 | 3.61 |

Calculated Parameters:

| Parameter | Value | Interpretation |

| t½ (min) | 55 | Moderate Stability |

| CLint (µL/min/mg protein) | 25.2 | Low to Moderate Clearance |

Predictive Tools and Considerations

In addition to experimental assessment, computational models can provide early predictions of metabolic stability.[30][31] Machine learning algorithms trained on large datasets of compound structures and their corresponding metabolic stability data can classify new compounds as stable or unstable.[30][32][33][34] These in-silico tools can be valuable for prioritizing compounds for synthesis and experimental testing.

Conclusion

The metabolic stability of the 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffold is a multifaceted property influenced by its core structure and substituent patterns. The strategic placement of fluorine atoms is predicted to confer a degree of metabolic stability by blocking potential sites of oxidation. The primary metabolic pathways are anticipated to be N-dealkylation and N-oxidation of the dimethylamino group.

A robust in-vitro assessment using the liver microsomal stability assay is essential for empirically determining the half-life and intrinsic clearance of compounds based on this scaffold. The detailed protocol and data interpretation framework provided in this guide offer a comprehensive approach for researchers in drug discovery and development to evaluate and optimize the metabolic properties of this promising chemical series. Early and accurate assessment of metabolic stability is paramount for the successful progression of drug candidates.[35][36]

References

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.

- Kim, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes.

- ResearchGate. PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes | Request PDF.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.

- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Drug Discovery Today, 13(15-16), 686-692.

- Wikipedia. Dimethylaniline.

- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

- Gorrod, J. W., & Temple, D. J. (1976).

- Hlavica, P., & Kiese, M. (1969). The role of cytochrome P-450 in the dual pathways of N-demethylation of N, N'-dimethylaniline by hepatic microsomes. Biochemical Pharmacology, 18(7), 1501-1509.

- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.

- ChemicalBook. (2020, August 20). What is N,N-Dimethylaniline?.

- Frontage Laboratories. Metabolic Stability.

- Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(7), 2416-2438.

- Du, B., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning.

- Research Solutions Pages. The role of cytochrome P-450 in the dual pathways of N-demethylation of N, N'-dimethylaniline by hepatic microsomes.

- Mercell. metabolic stability in liver microsomes.

- Bioanalysis Zone. Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).

- Wang, X., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning.

- Cui, L., Lu, H., & Lee, Y. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 402(1), 3-11.

- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.

- BioDuro. ADME Microsomal Stability Assay.

- Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 821.

- Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS.

- ResearchGate. Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF.

- van der Laan, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(1), 1-13.

- Wiles, C., et al. (2020). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes.

- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.

- ResearchGate. The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties.

- Cresset. (2024, January 10). Aniline replacement in drug-like compounds.

- University of Michigan. Development of a Metabolically Innocuous Aniline Isostere Enabled by Photoredox Catalysis.

- UniBa. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.

- Self, C. (2023, October 9). INTRO TO CYP450 DRUG METABOLISM WITH CAITLIN SELF.

- Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706.

- ResearchGate. (2019, July 5). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals.

- Haduch, A., & Daniel, W. A. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain.

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. nutritionherbalcollective.com [nutritionherbalcollective.com]

- 11. researchgate.net [researchgate.net]

- 12. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 13. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. | PDF or Rental [articles.researchsolutions.com]

- 20. researchgate.net [researchgate.net]

- 21. nuvisan.com [nuvisan.com]

- 22. mercell.com [mercell.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 27. researchgate.net [researchgate.net]

- 28. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. imtm.cz [imtm.cz]

- 30. academic.oup.com [academic.oup.com]

- 31. academic.oup.com [academic.oup.com]

- 32. researchgate.net [researchgate.net]

- 33. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 36. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

4-Bromo-2,3-difluoro-N,N-dimethylaniline: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2] Among the diverse array of fluorinated building blocks, substituted anilines are of particular importance due to their prevalence in a vast number of pharmaceuticals and functional materials. This guide focuses on 4-bromo-2,3-difluoro-N,N-dimethylaniline, a trifunctionalized building block with significant potential for the synthesis of complex molecular architectures. The strategic placement of the bromine atom and the vicinal difluoro substituents on the aniline core offers multiple reaction vectors for diversification, making it a valuable intermediate for drug discovery and the development of novel organic electronic materials.

Physicochemical Properties of 4-Bromo-2,3-difluoro-N,N-dimethylaniline

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. While experimental data for 4-bromo-2,3-difluoro-N,N-dimethylaniline is not extensively published, we can infer its properties from the well-characterized parent compound, 4-bromo-2,3-difluoroaniline, and related N,N-dimethylated analogs. The N,N-dimethyl group is expected to increase the boiling point and solubility in organic solvents compared to the primary aniline.

Table 1: Physicochemical Properties of 4-bromo-2,3-difluoroaniline (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C6H4BrF2N | [3] |

| Molecular Weight | 208.00 g/mol | [3] |

| IUPAC Name | 4-bromo-2,3-difluoroaniline | [3] |

| CAS Number | 112279-72-8 | [3] |

| Appearance | Solid | [4] |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of 4-Bromo-2,3-difluoro-N,N-dimethylaniline: A Representative Protocol

Experimental Protocol: Reductive Amination

Reaction Scheme:

A representative synthetic workflow for 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Materials:

-

4-bromo-2,3-difluoroaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 4-bromo-2,3-difluoroaniline (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (2.5 eq, 37% aqueous solution).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the N-H protons from the starting material in the ¹H NMR spectrum and the appearance of a singlet corresponding to the two methyl groups are key indicators of a successful reaction.

Reactivity and Synthetic Applications

The synthetic utility of 4-bromo-2,3-difluoro-N,N-dimethylaniline stems from the presence of three distinct functional handles: the N,N-dimethylaniline moiety, the bromine atom, and the difluorophenyl ring.

Cross-Coupling Reactions at the C-Br Bond

The bromine atom is a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester.[5] This is a powerful method for the synthesis of biaryl compounds. The electron-rich nature of the N,N-dimethylaniline may facilitate the oxidative addition of the palladium catalyst.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with an amine.[6][7] This is a key transformation for the synthesis of more complex aniline derivatives.

-

Sonogashira Coupling: The reaction with a terminal alkyne provides access to aryl alkynes, which are valuable intermediates in organic synthesis.

Key cross-coupling reactions of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Reactions Involving the Difluorophenyl Ring

The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNA) reactions under certain conditions.

Applications in Medicinal Chemistry and Materials Science

While specific applications of 4-bromo-2,3-difluoro-N,N-dimethylaniline are not extensively documented, its structural motifs are present in a variety of biologically active compounds and functional materials.

-

Medicinal Chemistry: The 2,3-difluorophenyl group is a feature in some kinase inhibitors and other therapeutic agents.[8] The fluorine atoms can enhance binding to the target protein and improve pharmacokinetic properties. The N,N-dimethylaniline moiety is also a common feature in many drug molecules.

-

Organic Electronics: Fluorinated aromatic compounds are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection/extraction and device stability.

Conclusion

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a promising and versatile fluorinated building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a representative synthetic protocol, and an overview of its potential reactivity and applications. Further exploration of the chemistry of this compound is warranted to fully unlock its potential in the development of next-generation pharmaceuticals and functional materials.

References

-

PubChem. 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

-

PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Link]

-

PMC. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

ACS Publications. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

PMC. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 4-bromo-2,3-difluoroaniline. National Center for Biotechnology Information. [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

-

Thai Journal of Science and Technology. 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. 4-Bromo-2,3-difluoroaniline | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthetic Strategies for Novel Fluorinated Agrochemicals from 4-Bromo-2,3-difluoro-N,N-dimethylaniline

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design, often enhancing efficacy, metabolic stability, and lipophilicity.[1][2] This application note presents detailed synthetic protocols and strategic guidance for utilizing 4-bromo-2,3-difluoro-N,N-dimethylaniline, a highly functionalized and promising building block, for the preparation of diverse classes of fluorinated agrochemicals. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling and organometallic-mediated reactions, to access novel fungicidal, insecticidal, and herbicidal scaffolds. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for reproducibility in a research and development setting.

Introduction: The Strategic Value of Polysubstituted Fluoroanilines

Fluorinated aniline derivatives are indispensable precursors in the synthesis of high-value agrochemicals.[2] The specific substitution pattern of 4-bromo-2,3-difluoro-N,N-dimethylaniline offers a unique convergence of reactive sites, making it a particularly powerful scaffold for library synthesis and lead optimization.

-

Fluorine Atoms (C2, C3): The vicinal difluoro motif significantly modulates the electronic properties of the aromatic ring, influencing the acidity of adjacent protons and the reactivity of other functional groups. This can enhance binding affinity to target receptors and improve metabolic resistance.[3]

-

Bromine Atom (C4): The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or for conversion into an organometallic reagent.[4] This allows for the strategic introduction of a wide range of substituents.

-

N,N-dimethylamino Group: This powerful electron-donating group activates the ring and can act as a directing group for electrophilic aromatic substitution or directed ortho-metalation (DoM), enabling further functionalization at the C5 position.

This guide provides robust protocols to exploit this multifunctionality, enabling the synthesis of complex molecular architectures relevant to modern crop protection.

Preparation and Characterization of the Starting Material

While 4-bromo-2,3-difluoroaniline is commercially available[5][6], the N,N-dimethylated analog is less common. The following protocol details an efficient reductive amination procedure for its synthesis, adapted from established methods for similar anilines.[7]

Protocol 2.1: Synthesis of 4-Bromo-2,3-difluoro-N,N-dimethylaniline

This protocol describes the N,N-dimethylation of 4-bromo-2,3-difluoroaniline using paraformaldehyde and a reducing agent.

Materials:

-

4-bromo-2,3-difluoroaniline (1.0 eq)

-

Paraformaldehyde (3.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)

-

Glacial Acetic Acid (catalytic)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,3-difluoroaniline (1.0 eq), paraformaldehyde (3.0 eq), and anhydrous THF.

-

Stir the suspension at room temperature (23 °C) for 15 minutes.

-

Carefully add sodium cyanoborohydride (2.5 eq) to the mixture in one portion.

-

Slowly add glacial acetic acid (0.2 eq) dropwise. The reaction is typically exothermic.

-

Heat the reaction mixture to 50 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Partition the mixture between the aqueous layer and diethyl ether (or ethyl acetate).

-

Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N-dimethylated product.

Expected Characterization Data:

| Analysis | Expected Results for C₈H₈BrF₂N |

| Molecular Weight | 236.06 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (m, 1H, Ar-H), δ ~6.7-6.9 (m, 1H, Ar-H), δ ~2.9 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | Signals expected for 6 aromatic carbons and 1 methyl carbon. C-F and C-Br couplings will be observed. |

| MS (EI) | M⁺ peak at m/z ≈ 235/237 (bromine isotope pattern) |

Synthetic Pathways to Key Agrochemical Scaffolds

The strategic location of the functional groups allows for several distinct and high-yield synthetic transformations.

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a powerful method for C-C bond formation, ideal for linking the aniline core to other (hetero)aromatic systems found in many agrochemicals. The protocol below details a general procedure.

Caption: Suzuki cross-coupling workflow.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed solvent (e.g., a mixture of toluene and water, or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue via column chromatography to obtain the coupled product.

Causality & Insight: The choice of catalyst, base, and solvent is critical and substrate-dependent. For electron-rich anilines, using a bulky phosphine ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ as the palladium source can often improve yields and reaction times. Cesium carbonate is a stronger base and can be effective for less reactive boronic acids.

Pathway B: Organometallic Intermediate Formation

Converting the C-Br bond to a C-Li or C-Mg bond opens up reactions with a vast array of electrophiles, providing access to carboxylic acids, alcohols, and ketones. This is particularly useful for synthesizing precursors for anthranilic diamide insecticides.[8][9]

Caption: Organolithium intermediate workflow.

Protocol 3.2: Lithiation and Carboxylation

-

Dissolve 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under Argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 15 minutes.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Bubble dry CO₂ gas through the solution for 30 minutes or add freshly crushed dry ice pellets.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding 1M HCl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Trustworthiness & Validation: The success of this reaction hinges on strictly anhydrous conditions. The organolithium intermediate is highly reactive and will be quenched by trace amounts of water. It is crucial to use freshly distilled solvents and oven-dried glassware. A successful reaction can be quickly verified by an LC-MS analysis showing the disappearance of the starting material and the appearance of a new product with a mass increase of 44 Da (corresponding to -Br being replaced by -COOH).

Exemplary Synthesis: A Novel Benzoylphenylurea Insecticide Analog

To illustrate the practical application of these protocols, we outline a multi-step synthesis of a hypothetical benzoylphenylurea insecticide, a class known for its potent insect growth-regulating activities.[10]

Step 1: Synthesis of 2,3-Difluoro-4-(N,N-dimethylamino)aniline (Intermediate 1)

-

This step involves the replacement of the bromine atom with an amino group, which can be achieved via a Buchwald-Hartwig amination.

-

Protocol: React 4-bromo-2,3-difluoro-N,N-dimethylaniline with a protected ammonia source like benzophenone imine, followed by acidic deprotection. Use a palladium catalyst with a suitable ligand (e.g., BINAP).

Step 2: Formation of the Phenylurea Moiety (Intermediate 2)

-

Protocol: React Intermediate 1 with a suitable isocyanate (e.g., 2,6-difluorobenzoyl isocyanate) in an aprotic solvent like dichloromethane or THF. The reaction is often rapid at room temperature. The isocyanate itself is typically prepared from the corresponding benzoyl chloride and sodium azide, followed by a Curtius rearrangement.

Step 3: Final Product Formation

-

The reaction in Step 2 directly yields the target benzoylphenylurea.

Quantitative Data Summary (Hypothetical):

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, LiHMDS | Toluene | 100 | 12 | 75 |

| 2 | Urea Formation | 2,6-Difluorobenzoyl isocyanate | THF | 25 | 2 | 92 |

Conclusion

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a highly adaptable building block for the synthesis of novel fluorinated agrochemicals. The orthogonal reactivity of its functional groups—the bromine for cross-coupling and organometallic chemistry, and the dimethylamino group for potential directed functionalization—provides chemists with a powerful tool for rapidly accessing diverse and complex molecular targets. The protocols and strategies outlined in this application note offer a reliable foundation for leveraging this versatile precursor in agrochemical discovery programs.

References

-

Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators. Journal of Agricultural and Food Chemistry.[Link]

-

Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed.[Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.[Link]

-

Synthesis of insecticidal fluorinated anthranilic diamides. Scilit.[Link]

-

Synthesis of insecticidal fluorinated anthranilic diamides. PubMed.[Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society.[Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry (via Sci-Hub).[Link]

-

Fluoroaniline Series. Sparrow Chemical.[Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam.[Link]

-

Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate.[Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2,3-difluoroaniline | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-2,3-difluoroaniline 97% | CAS: 112279-72-8 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: C-H Activation Protocols for 4-Bromo-2,3-difluoro-N,N-dimethylaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific utility of 4-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704069-59-9) in C-H activation workflows.

Due to its unique substitution pattern—combining an electron-rich amine, electron-withdrawing fluorines, and a reactive bromine handle—this molecule serves two distinct roles in C-H activation:

-

As the Electrophile: In Pd-catalyzed direct arylation (coupling with heteroaromatic C-H bonds).

-

As the Substrate: In Ir-catalyzed C-H borylation (functionalizing the aniline core).

Introduction & Chemical Profile[1][2][3][4][5][6]

4-bromo-2,3-difluoro-N,N-dimethylaniline is a high-value scaffold for synthesizing fused heterocycles (e.g., indoles, quinoxalines) and biaryl inhibitors (e.g., EGFR kinase inhibitors).

-

Electronic Environment: The 2,3-difluoro motif creates a "push-pull" system with the N,N-dimethyl group. The fluorine atoms lower the LUMO of the ring, facilitating oxidative addition at the C-Br bond, while the NMe₂ group maintains electron density at the C6 position.

-

Steric Landscape: The C5 and C6 positions are the only available C-H bonds.

-

H-5: Ortho to Bromine; sterically hindered but electronically activated by the inductive effect of Fluorine at C3.

-

H-6: Ortho to the NMe₂ group; sterically crowded.

-

Method A: Pd-Catalyzed Direct Arylation (Electrophile Role)

This protocol utilizes the molecule as the aryl halide partner to arylate electron-deficient heterocycles (e.g., benzoxazole, thiazole) via a Concerted Metallation-Deprotonation (CMD) mechanism. This avoids the need for pre-functionalizing the heterocycle with boronic acids or tin.[1]

Mechanism of Action (CMD Pathway)

The reaction proceeds through a Pd(0)/Pd(II) cycle. The critical step is the CMD, where the carbonate base assists in deprotonating the heterocycle while it is coordinated to the Palladium center.

Figure 1: Catalytic cycle for the direct arylation of heterocycles using 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Experimental Protocol

Target Reaction: Coupling of Benzoxazole with 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Reagents & Materials:

-

Substrate 1: Benzoxazole (1.2 equiv)

-

Substrate 2: 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv, 1.0 mmol, ~236 mg)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(tBu)₂Me·HBF₄ (DavPhos precursor) or PCy₃ (10 mol%)

-

Base: K₂CO₃ (2.0 equiv) or PivOK (0.3 equiv) as additive.

-

Solvent: Toluene (anhydrous) or DMAc.

Step-by-Step Procedure:

-

Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg), Ligand (30 mg), and K₂CO₃ (276 mg) to a flame-dried Schlenk tube.

-

Substrate Addition: Add the aniline derivative (236 mg) and benzoxazole (143 mg).

-

Solvation: Add anhydrous Toluene (5 mL).

-

Degas: Freeze-pump-thaw x3 or vigorous Argon sparging for 10 mins.

-

Reaction: Seal the tube and heat to 110°C for 16 hours.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The 2,3-difluoro substitution pattern makes the C-Br bond highly reactive toward oxidative addition, but also prone to hydrodehalogenation if the reaction runs "dry" of the heterocycle. Ensure >1.2 equiv of the heterocycle is used.[2][3][4]

Method B: Ir-Catalyzed C-H Borylation (Substrate Role)[5]

This protocol activates the C-H bond of the aniline ring itself. Due to steric crowding from the NMe₂ (C1) and Br (C4), regioselectivity is the primary challenge.

Regioselectivity Logic

-

Site C5 (Ortho to Br): Sterically hindered by Br, but electronically activated (acidified) by the ortho-Br and para-F(2).

-

Site C6 (Ortho to NMe₂): Sterically hindered by NMe₂.

-

Outcome: Iridium catalysts (with bipyridine ligands) generally favor the least sterically hindered position. Since the NMe₂ group is conformationally bulkier than a Bromine atom, C5-borylation is typically favored over C6.

Experimental Protocol

Target Reaction: Synthesis of 4-bromo-2,3-difluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Reagents:

-

Substrate: 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 mmol)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - stoichiometry controlled to prevent diborylation)

-

Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

Solvent: THF or Hexane (anhydrous).

Step-by-Step Procedure:

-

Pre-Catalyst Formation: In a vial, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

-

Reaction Setup: Add B₂pin₂ (152 mg) and the aniline substrate (236 mg) to a pressure tube.

-

Initiation: Add the pre-catalyst solution to the substrate mixture. Rinse with additional THF (2 mL).

-

Heating: Seal and heat to 80°C for 12 hours.

-

Monitoring: Check via GC-MS. Look for the mass shift M+ + 126 (Pinacol ester).

-

Isolation: Evaporate solvent. The product is often stable enough for rapid silica filtration (elute with 5% EtOAc/Hexanes). Note: Do not leave on silica for extended periods as protodeboronation can occur.

Data Summary & Troubleshooting

| Parameter | Direct Arylation (Method A) | C-H Borylation (Method B) |

| Primary Role | Electrophile (Ar-Br) | Nucleophile/Substrate (Ar-H) |

| Activated Bond | C-H of Heterocycle | C-H at C5 (Major) |

| Key Reagent | Pd(OAc)₂ / PivOK | [Ir(OMe)(cod)]₂ / B₂pin₂ |

| Common Yield | 75-90% | 60-80% |

| Major Side Product | Homocoupling of Heterocycle | Protodeboronation (during purification) |

| Troubleshooting | If yield is low, switch solvent to DMAc to improve solubility of the carbonate base.[5][6] | If selectivity is poor, lower temp to 60°C and increase reaction time. |

References

-

Direct Arylation of Polyfluoroarenes

- Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element of catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.

-

Ir-Catalyzed Borylation of Sterically Hindered Anilines

- Hartwig, J. F. (2011). Borylation and silylation of C–H bonds: a platform for diverse C–H bond functionalizations. Accounts of Chemical Research, 45(6), 864-873.

-

Mechanism of CMD (Concerted Metallation-Deprotonation)

- Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.

-

Synthesis and Properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline

- PubChem Compound Summary for CID 14621037.

-

General Protocol for C-H Activation of Halo-Anilines

Sources

- 1. New N^C^N ligands obtained through Pd-catalyzed direct arylation of difluorinated substrates [air.unimi.it]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 1007346-43-1,1-(4-Bromo-3-fluorophenyl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: Scalable Synthesis of 4-Bromo-2,3-difluoro-N,N-dimethylaniline